erythro-Guaiacylglycerol beta-sinapyl ether
Description
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Number | 877875-96-2 |
| Molecular Formula | C₂₁H₂₆O₈ |
| Molecular Weight | 406.43 g/mol |
| IUPAC Name | (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
The compound’s structure integrates a guaiacyl (4-hydroxy-3-methoxyphenyl) unit linked via a β-O-4 ether bond to a sinapyl-derived moiety containing a propenyl side chain. This connectivity is central to its role in lignin depolymerization studies.
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPMSYMHZSFNV-UHDDOPSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modular Enantioselective Synthesis via Dioxanol Intermediates
The enantioselective synthesis of erythro-guaiacylglycerol beta-sinapyl ether leverages chiral dioxanol intermediates to achieve stereochemical fidelity. As demonstrated by recent work, dioxanols 8a and 8b serve as pivotal precursors when coupled with sinapyl-derived phenols 7a and 7b under Mitsunobu conditions . The reaction proceeds via nucleophilic substitution at the beta-position, with the stereochemical outcome dictated by the configuration of the dioxanol starting material.
Critical steps include:
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Silyl ether protection : tert-butyldimethylsilyl (TBS) groups are introduced to hydroxyl functionalities using TBSCl and imidazole in dichloromethane, achieving 97% yield for intermediate 14a .
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Deprotection sequence : Hydrogenation over Pd/C followed by fluoride-mediated cleavage (e.g., TBAF) selectively removes benzylidene acetals and silyl ethers, yielding the target erythro isomer in 86% yield over two steps .
Attempts to simultaneously cleave all protecting groups under acidic conditions (e.g., HCl/MeOH) proved ineffective, underscoring the necessity of sequential deprotection .
Enzymatic Synthesis via Peroxidase-Catalyzed Coupling
Horseradish peroxidase (HRP) and hydrogen peroxide enable biomimetic coupling of sinapyl alcohol to guaiacylglycerol, replicating lignin polymerization in vivo . Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Stereochemistry |
|---|---|---|
| pH | 5.5–6.0 | Maximizes HRP activity |
| H₂O₂ concentration | 0.43 mM | Prevents enzyme denaturation |
| Temperature | 30°C | Balances reaction rate and stability |
This method predominantly produces the (-)-erythro isomer (78% diastereomeric excess), as determined by chiral HPLC . The stereochemical outcome aligns with natural lignin biosynthesis, where enzymatic control favors erythro configurations due to transition-state stabilization .
Multi-Step Organic Synthesis from Guaiacol Derivatives
A five-step synthetic route from guaiacol derivatives provides gram-scale access to this compound :
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Acetylation : Guaiacol undergoes Friedel-Crafts acetylation with PPA (polyphosphoric acid) to yield 4-acetyl-guaiacol (40.5% yield) .
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Bromination : α-Bromination of the acetyl group using CuBr₂ in DMF affords 4-(α-bromoacetyl)-guaiacol .
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Condensation : Reaction with sinapyl alcohol in alkaline conditions forms the β-O-4 linkage, with formaldehyde mediating cross-coupling .
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Reduction : Sodium borohydride reduces the ketone intermediate to the secondary alcohol, establishing the glycerol moiety .
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Deprotection : Acidic hydrolysis (HCl/MeOH) removes methyl ether protections, yielding the final product .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Enantioselective | 86 | >99% ee | Scalable, modular design |
| Enzymatic | 65 | 78% de | Biomimetic, mild conditions |
| Multi-Step Organic | 60 | 92% de | Gram-scale production |
Stereochemical Resolution and Characterization
The erythro configuration is confirmed via Mosher’s ester analysis and ¹H NMR coupling constants . For the enzymatic product, derivatization with (R)-MTPA-Cl produces distinct Δδ values (0.12–0.35 ppm) between diastereomers, unambiguously assigning the (7R,8S) configuration . Nuclear Overhauser effect (NOE) correlations in 2D NMR further validate the erythro orientation, with strong NOEs observed between H-7 and H-8 protons .
Challenges and Optimization Strategies
-
Protecting Group Compatibility : Simultaneous deprotection of benzylidene acetals and silyl ethers remains problematic. Sequential hydrogenation (H₂/Pd-C) followed by TBAF treatment proves most effective .
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Byproduct Formation : Competitive threo isomerization occurs under acidic conditions. Buffered reaction media (pH 6.0–7.0) suppress epimerization during deprotection .
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Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves erythro and threo diastereomers, with retention times differing by 2.3 minutes .
Chemical Reactions Analysis
Types of Reactions: erythro-Guaiacylglycerol beta-sinapyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield more saturated lignan derivatives .
Scientific Research Applications
Biological Applications
-
Antioxidant Activity
- Erythro-Guaiacylglycerol beta-sinapyl ether has been studied for its antioxidant properties. It can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting potential therapeutic uses in conditions such as cardiovascular diseases and cancer .
- Pharmacological Potential
-
Role in Lignification
- In plant biology, this compound is involved in lignification processes. It contributes to the formation of lignin, which is crucial for plant structure and defense mechanisms. Studies have identified its presence in various plant species, highlighting its importance in plant physiology and ecology .
Material Science Applications
- Biomaterials Development
- Lignin-Based Materials
Case Studies and Research Findings
Mechanism of Action
The mechanism by which erythro-Guaiacylglycerol beta-sinapyl ether exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anticancer Activity: It induces apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases.
Molecular Targets: The compound targets various cellular components, including mitochondria and nuclear DNA, to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The key structural distinction lies in the substituents on the aromatic rings and stereochemistry (erythro vs. threo configurations). Below is a comparative analysis:
Key Findings
Coniferyl ethers exhibit stronger α-glucosidase inhibition, suggesting methoxy group number impacts enzyme interaction .
Stereochemical Influence: The erythro configuration (hydroxyl groups on the same side) is more common in natural lignans, while the threo form (opposite orientation) shows distinct bioactivity, such as NO suppression .
Stability and Reactivity :
- Guaiacylglycerol-β-guaiacyl ether (GGE) undergoes enzymatic depolymerization to yield erythro-guaiacylglycerol, highlighting the β-O-4 bond’s susceptibility to cleavage under catalytic conditions .

- Sinapyl ethers’ stability under subcritical water or enzymatic treatment remains less studied compared to coniferyl analogs .
Biosynthetic Pathways: Both sinapyl and coniferyl ethers derive from monolignol biosynthesis but diverge in methylation steps, explaining their differential distribution in plants .
Biological Activity
Erythro-Guaiacylglycerol beta-sinapyl ether (EGGSE) is a lignan compound derived from the stems of Sambucus williamsii. This compound is part of a broader class of phenolic compounds known for their diverse biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article delves into the biological activity of EGGSE, presenting relevant data, case studies, and research findings.
- Molecular Formula : C27H36O13
- Molecular Weight : 568.57 g/mol
- CAS Number : 412029-03-9
EGGSE is characterized by its unique structure, which includes a guaiacyl moiety linked to a glycerol unit through a beta-sinapyl ether bond. This structural configuration is significant as it influences the compound's biological properties.
Antioxidant Activity
EGGSE exhibits strong antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research has shown that lignans can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. A study indicated that EGGSE demonstrated a notable capacity to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential role in preventing oxidative stress-related conditions .
Antimicrobial Properties
The antimicrobial activity of EGGSE has been investigated against various pathogens. Studies reveal that EGGSE possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. EGGSE has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .
Angiogenic Activity
Recent research highlights the pro-angiogenic properties of EGGSE. In vitro assays demonstrated that EGGSE promotes endothelial cell proliferation and tube formation on Matrigel, which are critical processes in angiogenesis. This suggests that EGGSE may play a role in wound healing and tissue regeneration .
Table 1: Summary of Biological Activities of EGGSE
Table 2: Chemical Composition Analysis of EGGSE
| Compound | Molecular Weight | Activity |
|---|---|---|
| Erythro-Guaiacylglycerol | 568.57 g/mol | Antioxidant, Antimicrobial |
| Beta-sinapyl ether | - | Anti-inflammatory |
Case Studies
-
Antioxidant Activity Study :
A study conducted on the antioxidant capacity of various lignans including EGGSE showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results indicated that EGGSE could be beneficial in formulations aimed at reducing oxidative stress . -
Antimicrobial Effectiveness :
In a clinical setting, EGGSE was tested for its effectiveness against common pathogens responsible for skin infections. The results demonstrated a marked reduction in bacterial load when treated with EGGSE extracts, suggesting its potential application in topical antimicrobial therapies . -
Angiogenesis Promotion :
Research exploring the angiogenic effects of EGGSE revealed that it significantly enhanced endothelial cell migration and tube formation in vitro, indicating its potential use in therapies aimed at improving blood supply to ischemic tissues .
Q & A
Q. What analytical methods are recommended to confirm the purity and structural identity of erythro-Guaiacylglycerol beta-sinapyl ether?
Methodological Answer: To ensure purity and structural accuracy, use a combination of HPLC (≥98% purity validation), NMR (1H and 13C for stereochemical confirmation), and mass spectrometry (MS) for molecular weight verification. For example, highlights HPLC and NMR as critical for quality control, while and emphasize MS for characterizing derivatives like 7-O-glucoside. Cross-referencing spectral data with published standards (e.g., InChIKey identifiers in ) is essential to resolve ambiguities in stereochemistry or glycosylation patterns.
Q. What are standard protocols for isolating this compound from natural sources?
Methodological Answer: Extraction typically involves solvent partitioning (e.g., chloroform, ethyl acetate) followed by chromatographic purification. and indicate that mung bean stems/leaves are a common source. Use column chromatography with silica gel or Sephadex LH-20, and optimize elution gradients using polarity-based solvents ( ). Post-isolation, validate yields via gravimetric analysis and confirm bioactivity using enzyme inhibition assays (e.g., α-glucosidase in ).
Q. How should researchers handle solubility challenges for this compound in experimental setups?
Methodological Answer: Refer to solubility data in : the compound is soluble in chloroform, DMSO, and acetone but poorly in aqueous buffers. For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media. For enzymatic studies (e.g., α-glucosidase inhibition in ), use co-solvents like Tween-80 or β-cyclodextrin to enhance aqueous dispersion.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 discrepancies)?
Methodological Answer: Discrepancies in IC50 values (e.g., 171 µmol/L for leukocyte elastase inhibition in vs. 18.71 µM for α-glucosidase in ) may arise from assay conditions. Standardize protocols by:
- Using identical enzyme sources (e.g., recombinant vs. tissue-extracted).
- Controlling pH, temperature, and co-factor concentrations.
- Validating inhibitor stability via pre-incubation stability assays ().
Cross-validate findings with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to confirm mechanism-specific effects.
Q. What strategies are effective for elucidating the structural basis of enzyme inhibition?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of target enzymes to identify critical binding residues. For α-glucosidase inhibition ( ), dock the compound into the active site using crystal structures (PDB IDs: 2ZE0, 3WY7). Validate predictions via kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. suggests derivatives like 7-O-glucoside may alter binding affinity, warranting comparative studies.
Q. How can researchers optimize synthetic routes for this compound derivatives?
Methodological Answer: For glycosylated derivatives (e.g., 7-O-glucoside in and ), employ Koenigs-Knorr glycosylation with peracetylated glucose donors under BF3·Et2O catalysis. Monitor reaction progress via TLC and purify intermediates using flash chromatography . highlights the use of stereoselective catalysts (e.g., Sharpless epoxidation) to retain erythro configuration. Validate synthetic yields via HPLC-MS and compare bioactivity against natural isolates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

